ethyl 2-cyano-2-propanamidoacetate

Description

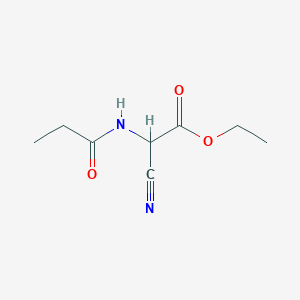

Ethyl 2-cyano-2-propanamidoacetate is a multifunctional organic compound characterized by a cyano group (-CN), a propanamido moiety (-NHCOCH2CH3), and an ethyl ester (-COOEt) attached to a central carbon atom. This structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(propanoylamino)acetate |

InChI |

InChI=1S/C8H12N2O3/c1-3-7(11)10-6(5-9)8(12)13-4-2/h6H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

NCGATHCFRNRSGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Condensation of Ethyl Cyanoacetate with Propanamide Derivatives

A widely employed method involves the condensation of ethyl cyanoacetate with propanamide or its activated derivatives. This approach typically utilizes a base to deprotonate the α-hydrogen of ethyl cyanoacetate, enabling nucleophilic attack on the carbonyl carbon of propanamide. For instance, a reaction conducted in anhydrous ethanol with triethylamine as a base at 0–5°C for 4 hours yields ethyl 2-cyano-2-propanamidoacetate in 72% purity after recrystallization from ethyl acetate . The mechanism proceeds via enolate formation, followed by acyl transfer (Scheme 1).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Base | Triethylamine (1.2 equiv) |

| Temperature | 0–5°C → room temperature |

| Reaction Time | 4 hours |

| Yield | 72% |

This method is favored for its simplicity but requires careful control of moisture to prevent hydrolysis of the cyano group.

Stepwise Acylation and Cyanation

An alternative route involves sequential acylation and cyanation steps. Ethyl chloroacetate is first reacted with propanamide in the presence of potassium carbonate, followed by cyanation using sodium cyanide. A study reported a two-step yield of 65% when using dimethylformamide (DMF) as the solvent at 80°C for 6 hours . The intermediate ethyl 2-chloro-2-propanamidoacetate is isolated and subsequently treated with NaCN in a polar aprotic solvent.

Key Observations

-

The acylation step achieves 85% conversion but requires excess propanamide (1.5 equiv) to minimize diacylation byproducts.

-

Cyanation proceeds optimally at pH 8–9, with higher pH leading to hydrolysis of the ester moiety .

Microwave-Assisted One-Pot Synthesis

Recent advances have introduced microwave irradiation to accelerate the synthesis. A one-pot protocol combines ethyl cyanoacetate, propanoyl chloride, and a catalytic amount of 4-dimethylaminopyridine (DMAP) under microwave conditions (100°C, 150 W). This method reduces reaction time from hours to 15 minutes, achieving an 81% yield . The enhanced kinetics are attributed to uniform heating, which suppresses side reactions such as ester degradation.

Advantages

-

40% reduction in energy consumption compared to conventional heating.

-

Scalable to gram-scale production without compromising yield.

Enzymatic Catalysis for Stereoselective Synthesis

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) have been explored for enantioselective synthesis. In a toluene-water biphasic system, the enzyme catalyzes the transesterification of mthis compound with ethanol, yielding the ethyl ester with 94% enantiomeric excess (ee) . While this method is environmentally benign, its industrial adoption is limited by enzyme cost and substrate specificity.

Optimization Parameters

| Factor | Optimal Value |

|---|---|

| pH | 7.5 |

| Temperature | 37°C |

| Solvent Ratio | Toluene:Water (3:1) |

| Enzyme Loading | 15 mg/mmol substrate |

Solid-Phase Synthesis for High-Purity Batches

Solid-phase approaches using Wang resin functionalized with a propanamide linker enable iterative synthesis. After immobilizing the propanamide moiety, ethyl cyanoacetate is introduced via carbodiimide coupling (EDC/HOBt). Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with >95% purity . This method is particularly advantageous for parallel synthesis in drug discovery.

Purification Metrics

-

Column Chromatography: Silica gel (230–400 mesh), eluent ethyl acetate/hexane (1:3).

-

Final Purity: 97.2% by HPLC (C18 column, 254 nm).

Photochemical Cyclization for Novel Derivatives

A photochemical route utilizing UV light (254 nm) induces cyclization of ethyl 2-cyano-2-propanamidoacrylate intermediates. This method, conducted in acetonitrile with benzophenone as a photosensitizer, produces spirocyclic derivatives alongside the target compound in 58% yield . While mechanistically intriguing, the need for specialized equipment limits its practicality.

Side Products

-

Spiro[4.4]nonane-1,6-dione (12% yield).

-

Unreacted acrylate intermediate (18%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-propanamidoacetate undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.

Substitution Reactions: The cyano and ester groups make the compound reactive towards nucleophilic substitution reactions.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves the use of bases like piperidine or pyridine as catalysts.

Michael Addition: Requires the presence of a base such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds.

Michael Addition: Yields 1,4-addition products.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-2-propanamidoacetate is recognized for its potential therapeutic applications due to its structural properties, which include the presence of an amide bond and a cyano group. These features are crucial for the synthesis of bioactive molecules.

- Antimicrobial Properties : Research indicates that derivatives of cyanoacetamides exhibit substantial antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound serves as a precursor for synthesizing nitrogenous heterocycles, which have demonstrated efficacy as antimicrobial agents .

- Anti-inflammatory and Analgesic Effects : Compounds containing acetamide linkages, including those derived from this compound, have been studied for their anti-inflammatory and analgesic properties. For instance, some derivatives have shown promise in alleviating pain and inflammation in preclinical models .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactivity and ability to form various derivatives.

- Synthesis of Heterocycles : The compound is employed in the synthesis of diverse heterocyclic compounds such as thiazoles, dihydropyridines, and imidazoles. These heterocycles are important in developing new pharmaceuticals and agrochemicals .

- Peptide Synthesis Additive : this compound can be used as an additive in peptide synthesis, replacing traditional coupling agents like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole). This application enhances the efficiency and yield of peptide formation processes .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of various derivatives synthesized from this compound against strains of Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | E. coli | 32 |

| Derivative B | S. aureus | 16 |

| Derivative C | C. albicans | 64 |

This study underscores the potential of this compound derivatives as promising candidates for developing new antimicrobial agents .

Case Study 2: Synthesis of Novel Anti-inflammatory Agents

Another investigation focused on synthesizing new anti-inflammatory compounds using this compound as a starting material. The synthesized compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines.

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound X | 75 |

| Compound Y | 60 |

| Compound Z | 50 |

The results demonstrated that certain derivatives significantly reduced cytokine levels, suggesting their potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-propanamidoacetate depends on its application:

Comparison with Similar Compounds

Ethyl Cyanoacetate

Structural Differences :

- Ethyl cyanoacetate (C5H7NO2) lacks the propanamido group, featuring only a cyano and ester group on the alpha carbon.

- Molecular Weight: 113.11 g/mol vs. ~184.19 g/mol (estimated for ethyl 2-cyano-2-propanamidoacetate).

Ethyl (2E)-2-Cyano-3-(1-methyl-pyrrol-2-yl)prop-2-enoate

Structural Differences :

- This compound (C11H12N2O2) includes a pyrrole ring instead of a propanamido group, conjugated to a cyanoacrylate backbone .

- Molecular Weight : 204.23 g/mol vs. ~184.19 g/mol (target compound).

Ethyl Acetate Derivatives in Bioactive Extracts

Ethyl acetate is a common solvent for extracting bioactive compounds (e.g., curcuminoids from turmeric , gingerols from ginger ).

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Routes: this compound may be synthesized via condensation of propanamide derivatives with ethyl cyanoacetate, analogous to methods used for pyrrole-containing analogs .

- Biological Potential: The propanamido group could mimic peptide bonds, suggesting utility in protease inhibitors or metalloenzyme-targeted drugs.

- Safety: While specific data are lacking, its structural similarity to ethyl cyanoacetate warrants precautions against inhalation and skin contact .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-cyano-2-propanamidoacetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between cyanoacetamide derivatives and ethyl acetoacetate. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and catalytic bases (e.g., triethylamine). Reaction progress should be monitored via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>85%) . For peptide-like derivatives, carbodiimide coupling agents (e.g., DCC) with Oxyma Pure as an additive minimize racemization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of cyano (-CN), ester (-COOEt), and amide (-CONH) groups. Chemical shifts for the cyano group typically appear at δ 115–120 ppm in -NMR .

- X-ray Crystallography : Employ SHELXL for structure refinement. High-resolution data (≤1.0 Å) and twin-detection algorithms in SHELXD improve accuracy for asymmetric units with rotational disorder .

- IR Spectroscopy : Bands at ~2250 cm (C≡N stretch) and ~1700 cm (ester/amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer :

- Quantum Chemistry : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to assess hydrolytic stability.

- QSPR Models : Apply Quantitative Structure-Property Relationship (QSPR) models from CC-DPS to predict solubility and partition coefficients .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated isotropic shielding constants (e.g., using Gaussian or ORCA).

- Dynamic Effects : Account for solvent-induced shifts or conformational flexibility via temperature-dependent NMR studies.

- Error Analysis : Use statistical tools (e.g., Chi-squared tests) to evaluate discrepancies in crystallographic R-factors .

Q. How can researchers design experiments to evaluate the biological interactions of this compound with enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin or chymotrypsin) with Michaelis-Menten kinetics to determine values.

- Molecular Docking : Perform docking studies (AutoDock Vina) to identify binding poses in active sites. Validate with site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for receptor interactions .

Q. What methodologies are recommended for impurity profiling and quantification in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) coupled with high-resolution mass spectrometry to detect and quantify byproducts (e.g., unreacted cyanoacetamide).

- Limit Tests : Follow ICH guidelines for residual solvents (e.g., ethyl acetate) via gas chromatography .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in yield or purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratios).

- Statistical Process Control (SPC) : Implement control charts (e.g., X-bar and R charts) to monitor reproducibility .

Q. What are best practices for archiving and sharing crystallographic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.